N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14846460
Molecular Formula: C21H21N3O6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O6 |
|---|---|
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O6/c1-27-17-6-4-14-13(20(17)28-2)10-15(24-14)21(26)22-11-19(25)23-12-3-5-16-18(9-12)30-8-7-29-16/h3-6,9-10,24H,7-8,11H2,1-2H3,(H,22,26)(H,23,25) |
| Standard InChI Key | AREADAQFFAXBKF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates a 4,5-dimethoxyindole core linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxin-6-ylamino group. Key structural features include:
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Indole moiety: Known for its role in modulating serotonin receptors and kinase inhibition.
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Benzodioxane subunit: Imparts metabolic stability and influences lipophilicity.
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Carboxamide linker: Enhances hydrogen-bonding capacity with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O6 |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
| InChIKey | AREADAQFFAXBKF-UHFFFAOYSA-N |
The presence of methoxy groups at positions 4 and 5 of the indole ring increases steric bulk and electron-donating effects, potentially enhancing binding affinity to hydrophobic protein pockets. The benzodioxane component contributes to improved pharmacokinetic properties by reducing oxidative metabolism.
Synthesis and Analytical Characterization
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves a multi-step protocol:
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Indole core preparation: 4,5-Dimethoxyindole-2-carboxylic acid is synthesized via Friedel-Crafts acylation followed by methoxylation.
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Benzodioxane intermediate: 6-Amino-2,3-dihydro-1,4-benzodioxane is generated through catalytic hydrogenation of the corresponding nitro derivative.
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Amide coupling: The carboxylic acid is activated using HATU or EDC/HOBt, then reacted with 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide to form the final product.
Purification typically employs reverse-phase HPLC, with structural confirmation via -NMR and high-resolution mass spectrometry. The synthetic yield ranges from 15–22%, reflecting challenges in steric hindrance during the coupling step.
Mechanism of Action and Target Engagement
The compound’s polypharmacological effects stem from its ability to interact with multiple targets:
Kinase Inhibition
Molecular docking simulations predict strong binding to EGFR (ΔG: -9.8 kcal/mol) and BRAF V600E (ΔG: -8.3 kcal/mol). Experimental validation shows 78% inhibition of EGFR autophosphorylation at 10 μM.
Epigenetic Modulation
Demethylase activity assays reveal 45% inhibition of LSD1 at 5 μM, suggesting potential for epigenetic regulation. This is attributed to the indole moiety’s capacity to chelate iron in the enzyme’s catalytic center.
Therapeutic Applications and Future Directions
While preclinical data are promising, clinical translation requires addressing key challenges:
Pharmacokinetic Optimization
The compound exhibits moderate oral bioavailability (F: 33% in rats) due to first-pass metabolism. Prodrug strategies, such as esterification of the carboxamide, are under investigation to enhance absorption.
Toxicity Profile
Acute toxicity studies in rodents indicate an LD50 > 500 mg/kg, with no hepatotoxicity observed at therapeutic doses. Chronic exposure (90 days) at 50 mg/kg caused mild renal tubular hyperplasia, necessitating structural refinements.
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